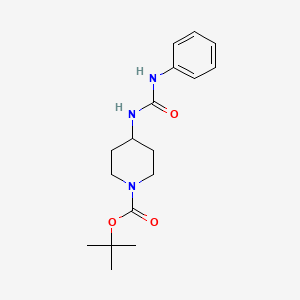![molecular formula C17H26FN3O2 B3027148 tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233955-67-3](/img/structure/B3027148.png)
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate is a chemical compound with diverse applications in scientific research. This compound, known for its complex molecular structure, holds great potential in drug discovery and development, especially in the field of medicinal chemistry. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular formula of this compound is C16H24FN3O2 . Its average mass is 309.379 Da and its monoisotopic mass is 309.185242 Da . Unfortunately, the specific details about the 3D structure of this compound are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- This compound and its derivatives are synthesized as key intermediates for various biologically active compounds. For instance, derivatives of tert-butyl piperidine-1-carboxylate are used in the synthesis of Vandetanib, an anticancer drug, with a total yield of 20.2% through steps including acylation, sulfonation, and substitution (Min Wang et al., 2015).
- Another study reports the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an important intermediate for crizotinib, a treatment for lung cancer, with a total yield of 49.9% (D. Kong et al., 2016).
Role in Anticancer Research
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is highlighted as an essential intermediate for small molecule anticancer drugs, showcasing a high yield synthetic method up to 71.4% (Binliang Zhang et al., 2018).
Structural and Molecular Insights
- Studies involving x-ray diffraction and spectroscopic analysis provide insights into the molecular structure and characteristics of these compounds, essential for understanding their potential applications in medicinal chemistry. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate reveals a pharmacologically useful core due to its sterically congested piperazine derivative (Ashwini Gumireddy et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
This could lead to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
If it functions as a protac linker, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins .
Result of Action
If it functions as a PROTAC linker, the result of its action would be the targeted degradation of specific proteins, potentially altering cellular functions depending on the identity of the degraded proteins .
Biochemische Analyse
Biochemical Properties
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate: plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. The compound is known to bind with specific enzymes, altering their conformation and activity. For instance, it has been observed to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds . This interaction can lead to changes in the enzyme’s activity, affecting the overall biochemical pathway.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor (TNF) genes, which are critical in inflammatory responses . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic process . These binding interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and metabolite levels. The compound has been shown to be metabolized by carboxylesterase enzymes, leading to the formation of various metabolites . These metabolic pathways are critical for the compound’s overall biochemical activity and its effects on cellular function.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement within the cell . This transport process influences the compound’s localization and accumulation, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, influencing its activity and function.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(2-amino-6-fluoroanilino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)11-20-15-13(18)5-4-6-14(15)19/h4-6,12,20H,7-11,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGPPYLOISJMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130177 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-67-3 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


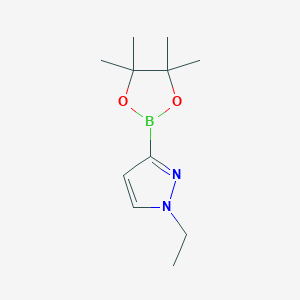

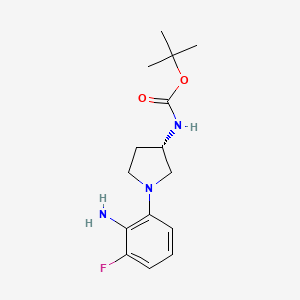

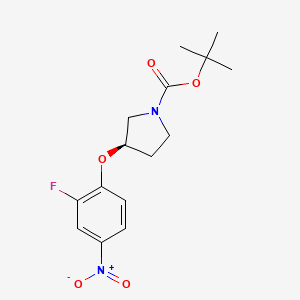
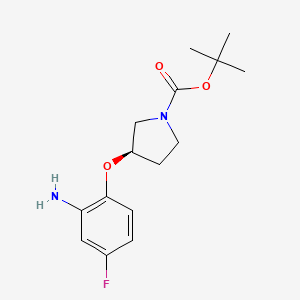
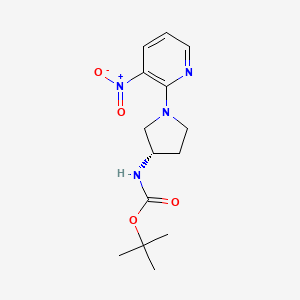
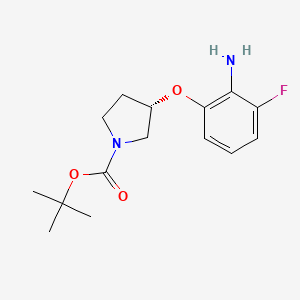
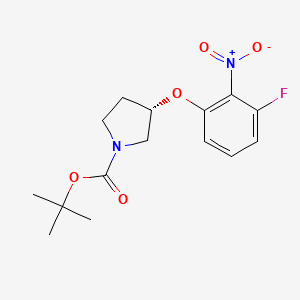
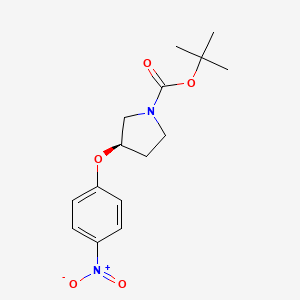

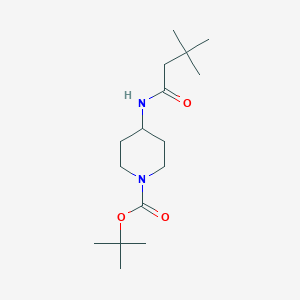
![5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027087.png)
